molecular formula C17H21Cl2NO B1653623 2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride CAS No. 18608-78-1

2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride

Cat. No.: B1653623
CAS No.: 18608-78-1
M. Wt: 326.3 g/mol
InChI Key: SDTRPYDQWXMFOM-UHFFFAOYSA-N
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Description

2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound with a complex structure, often used in pharmaceutical preparations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of p-chlorodiphenylmethanol with N,N-dimethylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure and obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in pharmaceutical formulations.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chlorodiphenylmethoxy)-N,N-dimethylpropylamine hydrochloride
  • 2-(p-Chlorodiphenylmethoxy)-N,N-dimethylbutylamine hydrochloride

Uniqueness

2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological effects, stability, and solubility, making it suitable for specific applications in research and industry.

Properties

CAS No.

18608-78-1

Molecular Formula

C17H21Cl2NO

Molecular Weight

326.3 g/mol

IUPAC Name

2-[(4-chlorophenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C17H20ClNO.ClH/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-11,17H,12-13H2,1-2H3;1H

InChI Key

SDTRPYDQWXMFOM-UHFFFAOYSA-N

SMILES

C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.[Cl-]

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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